Cas no 161958-62-9 (5-Phenyl-1H-pyrrole-3-carboxylic Acid)

5-Phenyl-1H-pyrrole-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 2-phenyl-1H-pyrrole-4-carboxylic acid
- 5-phenyl-1H-pyrrole-3-carboxylic Acid
- AK330366
- HY-136301
- 5-Phenylpyrrole-3-carboxylic Acid
- SY269739
- CS-0127949
- 161958-62-9
- AKOS027330198
- SB63986
- 5-Phenyl-1H-pyrrole-3-carboxylicacid
- SCHEMBL23320060
- DTXSID001286332
- Z1262517085
- DA-25716
- EN300-116685
- BS-16073
- MFCD20640426
- Acid secretion-IN-1
- 5-Phenyl-1H-pyrrole-3-carboxylic Acid
-
- MDL: MFCD20640426
- インチ: 1S/C11H9NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
- InChIKey: WAFBZFQDBQWSHS-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CNC(=C1)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 187.063328530g/mol
- どういたいしつりょう: 187.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.1
5-Phenyl-1H-pyrrole-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116685-5.0g |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 5g |
$2963.0 | 2023-06-08 | |
Enamine | EN300-116685-0.5g |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 0.5g |
$556.0 | 2023-06-08 | |
Enamine | EN300-116685-0.05g |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 0.05g |
$166.0 | 2023-06-08 | |
eNovation Chemicals LLC | Y1264789-1g |
5-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID |
161958-62-9 | 95% | 1g |
$1360 | 2024-06-06 | |
Enamine | EN300-116685-10.0g |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 10g |
$5783.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8989-500MG |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 500MG |
¥ 2,745.00 | 2023-04-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB207-100mg |
5-Phenyl-1H-pyrrole-3-carboxylic Acid |
161958-62-9 | 97% | 100mg |
931.0CNY | 2021-07-17 | |
Enamine | EN300-116685-50mg |
5-phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95.0% | 50mg |
$166.0 | 2023-10-03 | |
A2B Chem LLC | AX14896-1g |
5-Phenyl-1H-pyrrole-3-carboxylic acid |
161958-62-9 | 95% | 1g |
$824.00 | 2024-04-20 | |
Aaron | AR01DN18-5g |
5-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID |
161958-62-9 | 95% | 5g |
$4100.00 | 2023-12-15 |
5-Phenyl-1H-pyrrole-3-carboxylic Acid 関連文献
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Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233
5-Phenyl-1H-pyrrole-3-carboxylic Acidに関する追加情報
5-Phenyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview
5-Phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 161958-62-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its pyrrole ring substituted with a phenyl group and a carboxylic acid moiety, has garnered attention due to its unique structural features and potential applications in drug discovery. The pyrrole ring is a five-membered aromatic heterocycle, which is known for its stability and reactivity in various chemical reactions. The presence of the phenyl group introduces additional aromaticity and hydrophobicity, while the carboxylic acid group imparts acidity and enhances solubility in polar solvents.
Recent studies have highlighted the importance of 5-phenyl-1H-pyrrole-3-carboxylic acid in the development of bioactive molecules. Researchers have explored its role as a building block for constructing more complex structures with potential therapeutic applications. For instance, the compound has been utilized in the synthesis of pyrrole-based inhibitors, which target key enzymes involved in diseases such as cancer and neurodegenerative disorders. The pyrrole ring serves as a versatile scaffold, allowing for the attachment of various functional groups that can modulate biological activity.
The synthesis of 5-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step processes, often starting from readily available starting materials. One common approach is the condensation of o-amino phenol with aldehydes or ketones, followed by cyclization to form the pyrrole ring. The introduction of the phenyl group and carboxylic acid functionality can be achieved through subsequent substitution or oxidation reactions. The optimization of these synthetic routes has been a focus of recent research, with efforts directed toward improving yield, purity, and scalability.
In terms of physical properties, 5-phenyl-1H-pyrrole-3-carboxylic acid exhibits a melting point of approximately 240°C, indicating its thermal stability. The compound is sparingly soluble in water but shows enhanced solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 5-phenyl-1H-pyrrole-3-carboxylic acid has been investigated in several contexts. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting potential anti-cancer properties. Additionally, the compound has shown moderate activity against bacterial pathogens, indicating its potential as an antimicrobial agent. These findings underscore the need for further research to elucidate the mechanisms underlying its bioactivity and to evaluate its safety profile.
One area of active research involves the modification of 5-phenyl-1H-pyrrole-3-carboxylic acid to enhance its pharmacokinetic properties. By introducing substituents at specific positions on the pyrrole ring or phenyl group, researchers aim to improve bioavailability and reduce toxicity. For example, the addition of electron-donating groups has been shown to increase lipophilicity, which may enhance absorption across biological membranes.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of 5-phenyl-1H-pyrrole-3-carboxylic acid with biological targets. Molecular docking simulations have revealed that the compound can bind to key residues on protein surfaces, providing insights into its mode of action. These studies have also guided the design of analogs with improved binding affinities and selectivity.
In conclusion, 5-Phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 161958-62-9) is a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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